Iminodibenzyl

Übersicht

Beschreibung

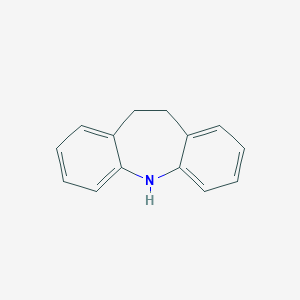

. It is a derivative of dibenzazepine and is characterized by a seven-membered ring fused to two benzene rings. This compound is of significant interest due to its applications in various fields, including organic synthesis and pharmaceuticals .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 10,11-Dihydro-5H-dibenzo[b,f]azepin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Reduktion von 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-carbonsäure unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid . Die Reaktion wird typischerweise in einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern, und das Produkt wird durch Umkristallisation gereinigt.

Industrielle Produktionsverfahren: Die industrielle Produktion von 10,11-Dihydro-5H-dibenzo[b,f]azepin beinhaltet oft großtechnische Reduktionsprozesse. Die Verbindung wird in hohen Ausbeuten und Reinheiten hergestellt, was sie für den Einsatz als Zwischenprodukt bei der Synthese verschiedener Pharmazeutika geeignet macht .

Analyse Chemischer Reaktionen

Reaktionstypen: 10,11-Dihydro-5H-dibenzo[b,f]azepin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-carbonsäure zu bilden.

Reduktion: Die Reduktion des Carbonsäurederivats liefert die Stammverbindung.

Substitution: Die Verbindung kann elektrophile Substitutionsreaktionen eingehen, insbesondere an den Benzolringen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.

Substitution: Elektrophile Substitutionsreaktionen verwenden oft Reagenzien wie Halogene und Nitriermittel.

Wichtige gebildete Produkte:

Oxidation: 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-carbonsäure.

Reduktion: 10,11-Dihydro-5H-dibenzo[b,f]azepin.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

Iminodibenzyl has been identified as a potent inhibitor of delta-5-desaturase (D5D), an enzyme involved in the metabolism of polyunsaturated fatty acids. This inhibition is particularly relevant in the context of cancer treatment, especially breast cancer.

Case Studies

In an orthotopic breast cancer model using 4T1 and MDA-MB-231 cell lines:

- The combination treatment of this compound and DGLA resulted in a significant reduction in tumor size compared to control groups .

- The treatment also inhibited cancer cell migration and reduced epithelial-mesenchymal transition markers, indicating a potential role in preventing metastasis .

Synthesis of Pharmaceutical Compounds

This compound serves as an important intermediate in the synthesis of various pharmaceuticals:

- It is utilized in the production of carbamazepine and oxcarbazepine, both of which are anticonvulsants used in the treatment of epilepsy and bipolar disorder .

- Additionally, it is involved in synthesizing promethazine hydrochloride, an antihistamine used for allergy relief and sedation .

Chemical Reactions

This compound has been explored as a coupling agent in various chemical reactions:

- It has demonstrated effectiveness in spectrophotometric methods without the need for extraction or heating, making it a valuable tool for analytical chemistry .

- Additionally, it has been employed in Cu-catalytic N-arylation reactions, showcasing its versatility as a coupling partner for forming complex organic compounds .

Wirkmechanismus

The mechanism of action of 10,11-dihydro-5H-dibenzo[b,f]azepine involves its interaction with various molecular targets. In the context of its use as a precursor to pharmaceuticals, the compound’s derivatives often act on sodium channels in nerve and muscle cells, modulating their activity . This modulation can result in anticonvulsant effects, making the compound valuable in the treatment of epilepsy and other neurological disorders .

Vergleich Mit ähnlichen Verbindungen

10,11-Dihydro-5H-dibenzo[b,f]azepin ist unter ähnlichen Verbindungen aufgrund seiner spezifischen Struktur und Reaktivität einzigartig. Ähnliche Verbindungen umfassen:

Carbamazepin: Ein weit verbreitetes Antikonvulsivum mit einer ähnlichen tricyclischen Struktur.

Oxcarbazepin: Ein weiteres Antikonvulsivum, das strukturell verwandt ist, aber unterschiedliche pharmakokinetische Eigenschaften aufweist.

Desipramin: Ein tricyclisches Antidepressivum mit einer ähnlichen Kernstruktur.

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen Anwendungen und pharmakologischen Profilen.

Biologische Aktivität

Iminodibenzyl, a compound structurally related to imipramine, has garnered interest due to its potential biological activities, particularly in the context of cancer therapy and antidepressant effects. This article synthesizes recent research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and related case studies.

This compound (10,11-dihydro-5H-dibenz[b,f]azepine) is characterized by its dibenzazepine structure, which contributes to its pharmacological properties. Research indicates that this compound functions primarily as a modulator of cyclooxygenase-2 (COX-2) activity. Unlike traditional COX-2 inhibitors that directly inhibit the enzyme, this compound reprograms COX-2-catalyzed peroxidation of dihomo-γ-linolenic acid (DGLA), leading to the production of 8-hydroxyoctanoic acid (8-HOA), which has demonstrated anti-cancer properties in various studies .

Inhibition of Tumor Growth

Recent studies have highlighted the anti-cancer effects of this compound, particularly in lung and breast cancer models. A significant study demonstrated that this compound inhibited the formation of arachidonic acid from DGLA while promoting 8-HOA production. This shift resulted in reduced tumor growth and metastasis in lung cancer cell lines and mouse models .

Table 1: Effects of this compound on Cancer Cell Lines

| Cancer Type | Mechanism of Action | Effect on Tumor Growth |

|---|---|---|

| Lung Cancer | Inhibition of D5D activity | Significant reduction |

| Breast Cancer | Modulation of COX-2 activity | Inhibition observed |

Case Studies

- Lung Cancer : In a controlled study using nude mice injected with A549 lung cancer cells, treatment with this compound resulted in a marked decrease in tumor size compared to control groups. The study emphasized the compound's ability to alter fatty acid metabolism, leading to apoptosis in cancer cells .

- Breast Cancer : Another study focused on breast cancer cells revealed that this compound not only inhibited cell proliferation but also induced apoptosis through COX-2 modulation. The findings suggest that this compound could serve as a novel therapeutic agent for breast cancer treatment .

Antidepressant Properties

This compound derivatives have also been explored for their antidepressant effects. Historically, compounds like imipramine have been effective in treating primary depression with relatively mild side effects. However, there have been reports of confusional states and visual hallucinations among patients treated with these drugs, particularly in older populations .

Table 2: Side Effects Associated with this compound Derivatives

| Side Effect | Description |

|---|---|

| Confusional States | Occurred mainly in older patients |

| Visual Hallucinations | Reported during imipramine therapy |

| Gastrointestinal Issues | Nausea, vomiting, and anorexia |

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound remain underexplored; however, preliminary data suggest that it has a favorable safety profile compared to traditional antidepressants. Adverse reactions are generally mild but can include gastrointestinal disturbances and hypersensitivity reactions .

Eigenschaften

IUPAC Name |

6,11-dihydro-5H-benzo[b][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-8,15H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMRRZONCYIFNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049414 | |

| Record name | 10,11-Dihydro-5H-dibenz[b,f]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-19-9 | |

| Record name | 10,11-Dihydro-5H-dibenz[b,f]azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iminodibenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iminodibenzyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Dibenz[b,f]azepine, 10,11-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10,11-Dihydro-5H-dibenz[b,f]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,11-dihydro-5H-dibenz[b,f]azepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMINODIBENZYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/262BX7OE3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of iminodibenzyl?

A1: this compound has the molecular formula C14H13N and a molecular weight of 195.26 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have characterized this compound using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and mass spectrometry. These techniques provide valuable information about the compound's structure, electronic properties, and fragmentation patterns. [, , ]

Q3: How is this compound typically synthesized?

A3: this compound can be synthesized through various methods. One common approach is the catalytic deamination of 2,2′-diaminodibenzyl using catalysts like γ-Al2O3 in the presence of steam. This method has shown high yields approaching 100%. []

Q4: Can this compound be converted to other useful compounds?

A4: Yes, this compound can be further modified to produce other valuable compounds. For instance, catalytic dehydrogenation of this compound over iron-containing oxides in the presence of steam yields iminostilbene, a significant intermediate in pharmaceutical synthesis. []

Q5: What is the role of catalysts in the synthesis and modification of this compound?

A5: Catalysts play a crucial role in enhancing the efficiency and selectivity of reactions involving this compound. For example, in the synthesis of this compound from 2,2′-diaminodibenzyl, γ-Al2O3 significantly improves the yield and enables continuous synthesis for extended periods without needing catalyst replacement. [] Similarly, specific catalysts like those containing iron oxides facilitate the dehydrogenation of this compound to iminostilbene. []

Q6: What are the primary applications of this compound and its derivatives?

A6: this compound derivatives find widespread use as intermediates in synthesizing medicinal substances, particularly pharmaceuticals. They serve as crucial building blocks for various drugs, including antidepressants and antipsychotics. [, ]

Q7: How is this compound used in material science?

A7: this compound is incorporated into the synthesis of conjugated polymers, which exhibit luminescent properties. These polymers have potential applications in organic light-emitting diodes (OLEDs) and fluorescence sensors. [, , ]

Q8: How does the structure of this compound contribute to its applications in material science?

A8: The structure of this compound, with its dibenzoazepine core, allows for facile functionalization and incorporation into polymer backbones. This structural feature enables the tuning of electronic and optical properties, leading to diverse applications in areas like luminescent materials and sensors. [, ]

Q9: What are the pharmacological properties of this compound derivatives?

A9: this compound derivatives, particularly those with substitutions on the nitrogen atom, exhibit a range of pharmacological properties. They are known to interact with dopamine receptors in the central nervous system, leading to their use as antidepressants and antipsychotics. [, , ]

Q10: Are there any known toxicological concerns associated with this compound derivatives?

A11: While generally considered safe, this compound derivatives can cause side effects like constipation and, in rare cases, adynamic ileus. []

Q11: Has the metabolism of this compound derivatives been studied?

A12: Yes, studies on the metabolism of this compound derivatives, such as trimipramine, have been conducted in humans. These studies revealed metabolic pathways involving N-dealkylation, N-demethylation, and aromatic hydroxylation. []

Q12: What analytical techniques are used to quantify this compound and its derivatives?

A12: Several analytical methods are employed for quantifying this compound and its derivatives, including:

- Gas Chromatography (GC): This technique is particularly useful for determining this compound and its impurities in pharmaceutical formulations. [, ]

- High-Performance Liquid Chromatography (HPLC): This versatile method is widely used to determine the concentration of this compound and its impurities in various matrices. []

- Spectrophotometry: This technique utilizes the absorbance properties of this compound derivatives to quantify them. [, ]

Q13: Are there specific considerations for validating analytical methods for this compound and its derivatives?

A14: Yes, validation of analytical methods for this compound derivatives is crucial to ensure accuracy, precision, and specificity. Researchers must establish parameters like linearity, range, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and robustness during method validation. [, ]

Q14: Is there any information on the environmental impact of this compound and its derivatives?

A15: While limited information is available on the environmental impact of this compound itself, research on similar compounds highlights the importance of responsible waste management and exploring strategies to mitigate potential environmental risks. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.